1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol
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Overview
Description
1-(2-Bicyclo[221]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol is a complex organic compound that features a bicyclic structure and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Bicyclo[22
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-phenylpiperidin-4-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-chlorophenyl)piperidin-4-ol: Contains a chlorine atom instead of bromine, which may result in different chemical properties.
Uniqueness
The presence of the bromophenyl group in 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol may impart unique reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-bromophenyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO/c20-18-5-3-17(4-6-18)19(22)7-9-21(10-8-19)13-16-12-14-1-2-15(16)11-14/h1-6,14-16,22H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANXVWJLWGHWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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